REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](=[NH:9])[NH2:8])=[CH:5][CH:4]=1.CCN(CC)CC.[Cl:19][C:20]([SH:23])(Cl)Cl.[OH-].[Na+]>C(Cl)Cl.O>[Cl:19][C:20]1[S:23][N:8]=[C:7]([C:6]2[CH:10]=[CH:11][C:3]([CH3:2])=[CH:4][CH:5]=2)[N:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C(N)=N)C=C1
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Name
|
|
Quantity
|
6.33 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
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ClC(Cl)(Cl)S
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
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Type
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CUSTOM
|
Details
|
The resulting yellow suspension was stirred for 20 min at 0° C. and 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
|
Details
|
extracted with brine (50 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with DCM (2×40 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica chromatography (Flash 50 g Si-cartridge using AcOEt: Heptane 1:19 to 1:9.)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NS1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.74 mmol | |
AMOUNT: MASS | 1.63 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |